N,N-dimethyl-4-(trifluoromethyl)benzamide
Overview
Description
N,N-dimethyl-4-(trifluoromethyl)benzamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Action Environment
The action, efficacy, and stability of N,N-dimethyl-4-(trifluoromethyl)benzamide can be influenced by various environmental factors. For instance, the compound is stable under normal handling and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aminocarbonylation Reaction: One common method for synthesizing N,N-dimethyl-4-(trifluoromethyl)benzamide involves the aminocarbonylation of 4-iodobenzotrifluoride in the presence of phosphoryl chloride and dimethylamine in dimethylformamide (DMF) solvent.
Reaction with Acid Chlorides: Another method involves reacting benzamides with trifluoromethyl-substituted acid chlorides under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aminocarbonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-dimethyl-4-(trifluoromethyl)benzamide can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Sulfur Tetrafluoride: Used in reactions to yield dialkyl-α,α-difluorobenzylamines.
Phosphoryl Chloride: Utilized in aminocarbonylation reactions.
Major Products Formed:
Dialkyl-α,α-difluorobenzylamines: Formed from reactions with sulfur tetrafluoride.
Various Substituted Benzamides: Depending on the specific substitution reactions performed.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-(trifluoromethyl)benzamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and aminocarbonylation reactions .
Biology and Medicine: The compound’s unique chemical properties make it a valuable tool in medicinal chemistry for the development of pharmaceuticals, particularly those involving fluorine-containing functional groups .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity .
Comparison with Similar Compounds
N,N-dimethyl-3-(trifluoromethyl)benzamide: Similar in structure but with the trifluoromethyl group in the meta position.
2-(trifluoromethyl)benzamide: Another related compound with the trifluoromethyl group in the ortho position.
Uniqueness: N,N-dimethyl-4-(trifluoromethyl)benzamide is unique due to the para positioning of the trifluoromethyl group, which influences its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its meta and ortho counterparts .
Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFXHGGTQGRTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180442 | |
Record name | N,N-Dimethyl-p-trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25771-21-5 | |
Record name | N,N-Dimethyl-p-trifluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025771215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-p-trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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